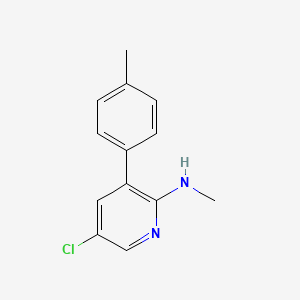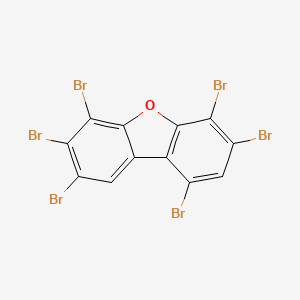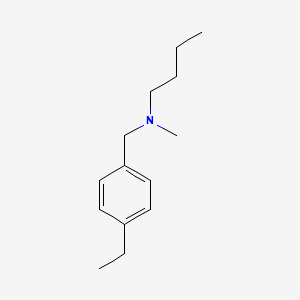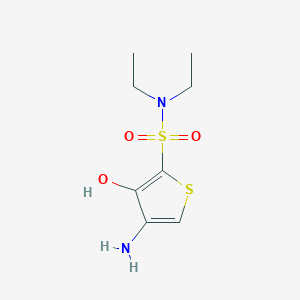![molecular formula C16H22N2O5S2 B14229534 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 725735-91-1](/img/structure/B14229534.png)
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a tert-butyl disulfide group attached to a propynyl chain, which is further linked to the 2’-deoxyuridine moiety. Nucleoside analogs are often used in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Propynyl Intermediate: The synthesis begins with the preparation of a propynyl intermediate. This is achieved by reacting propargyl alcohol with tert-butyl disulfide in the presence of a base such as sodium hydride.
Coupling with 2’-Deoxyuridine: The propynyl intermediate is then coupled with 2’-deoxyuridine using a palladium-catalyzed cross-coupling reaction. This step requires the use of a palladium catalyst, a ligand, and a base to facilitate the coupling reaction.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency. Industrial production may also involve additional steps for the isolation and purification of the compound to meet regulatory standards.
化学反応の分析
Types of Reactions
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
作用機序
The mechanism of action of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation. The disulfide group may also contribute to the compound’s activity by forming reactive intermediates that can further disrupt cellular processes.
類似化合物との比較
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with an ethynyl group instead of a propynyl group.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of a disulfide group.
5-Bromo-2’-deoxyuridine: Similar structure with a bromine atom at the 5-position.
Uniqueness
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of the tert-butyl disulfide group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can enhance the compound’s stability and efficacy in therapeutic applications.
特性
CAS番号 |
725735-91-1 |
|---|---|
分子式 |
C16H22N2O5S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O5S2/c1-16(2,3)25-24-6-4-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,6-7,9H2,1-3H3,(H,17,21,22)/t11-,12+,13+/m0/s1 |
InChIキー |
VIGNGTFGIZJMMQ-YNEHKIRRSA-N |
異性体SMILES |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)



![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)
![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)


